N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound notable for its potential biological applications. This compound features a quinoline derivative and a trifluoromethyl-substituted benzamide, which contribute to its unique properties. The molecular formula is , and it has a molecular weight of approximately 488.4 g/mol. The compound is classified as a quinoline derivative, which is significant in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial and anticancer properties .
The synthesis of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide can be characterized as follows:
COC1=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=CC=C3C(F)(F)F
The structure consists of a quinoline ring system linked to a benzamide moiety through an ethyl chain. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its biological activity.
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions:
The mechanism of action for N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide likely involves:
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide is typically characterized by:
Key chemical properties include:
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide has several scientific uses:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5